molecular formula C25H18BrNO4 B10877838 4-(Methoxycarbonyl)benzyl 6-bromo-2-phenylquinoline-4-carboxylate

4-(Methoxycarbonyl)benzyl 6-bromo-2-phenylquinoline-4-carboxylate

Cat. No.: B10877838
M. Wt: 476.3 g/mol
InChI Key: NVXPAWROSNOPRC-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)benzyl 6-bromo-2-phenyl-4-quinolinecarboxylate is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)benzyl 6-bromo-2-phenyl-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include the careful control of temperature, pressure, and the addition of reagents to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)benzyl 6-bromo-2-phenyl-4-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The bromine atom in the structure makes it a good candidate for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups at the bromine site.

Scientific Research Applications

4-(Methoxycarbonyl)benzyl 6-bromo-2-phenyl-4-quinolinecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Quinoline derivatives are often explored for their potential as anti-malarial, anti-inflammatory, and anti-cancer agents.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)benzyl 6-bromo-2-phenyl-4-quinolinecarboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxycarbonyl)benzyl 6-chloro-2-phenyl-4-quinolinecarboxylate
  • 4-(Methoxycarbonyl)benzyl 6-fluoro-2-phenyl-4-quinolinecarboxylate
  • 4-(Methoxycarbonyl)benzyl 6-iodo-2-phenyl-4-quinolinecarboxylate

Uniqueness

The presence of the bromine atom in 4-(Methoxycarbonyl)benzyl 6-bromo-2-phenyl-4-quinolinecarboxylate makes it unique compared to its chloro, fluoro, and iodo analogs. Bromine’s size and reactivity can influence the compound’s chemical behavior and biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C25H18BrNO4

Molecular Weight

476.3 g/mol

IUPAC Name

(4-methoxycarbonylphenyl)methyl 6-bromo-2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C25H18BrNO4/c1-30-24(28)18-9-7-16(8-10-18)15-31-25(29)21-14-23(17-5-3-2-4-6-17)27-22-12-11-19(26)13-20(21)22/h2-14H,15H2,1H3

InChI Key

NVXPAWROSNOPRC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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